molecular formula C22H21N3OS B11206752 N-(2,4-dimethylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide

N-(2,4-dimethylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B11206752
M. Wt: 375.5 g/mol
InChI Key: TZGXPDVKXZMDQR-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes both imidazole and thiazole rings, contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide typically involves a multi-step process. One common method starts with the preparation of the imidazo[2,1-b]thiazole core. This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The resulting imidazo[2,1-b]thiazole intermediate is then subjected to acylation with N-(2,4-dimethylphenyl)acetamide under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow techniques to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the imidazo[2,1-b]thiazole core are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Pharmacology: Research on this compound includes its pharmacokinetics, pharmacodynamics, and toxicity profiles to understand its potential as a drug candidate.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide: shares structural similarities with other imidazo[2,1-b]thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the imidazo[2,1-b]thiazole core and the presence of both 2,4-dimethylphenyl and p-tolyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H21N3OS

Molecular Weight

375.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

InChI

InChI=1S/C22H21N3OS/c1-14-4-7-17(8-5-14)20-12-25-18(13-27-22(25)24-20)11-21(26)23-19-9-6-15(2)10-16(19)3/h4-10,12-13H,11H2,1-3H3,(H,23,26)

InChI Key

TZGXPDVKXZMDQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=C(C=C(C=C4)C)C

Origin of Product

United States

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